molecular formula C6H4ClN3O2 B8729514 Nitrobenzenediazonium chloride CAS No. 61182-96-5

Nitrobenzenediazonium chloride

Cat. No. B8729514
CAS RN: 61182-96-5
M. Wt: 185.57 g/mol
InChI Key: KMRSVJOEUGWWBX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Nitrobenzenediazonium chloride is a useful research compound. Its molecular formula is C6H4ClN3O2 and its molecular weight is 185.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality Nitrobenzenediazonium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nitrobenzenediazonium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61182-96-5

Product Name

Nitrobenzenediazonium chloride

Molecular Formula

C6H4ClN3O2

Molecular Weight

185.57 g/mol

IUPAC Name

2-nitrobenzenediazonium;chloride

InChI

InChI=1S/C6H4N3O2.ClH/c7-8-5-3-1-2-4-6(5)9(10)11;/h1-4H;1H/q+1;/p-1

InChI Key

KMRSVJOEUGWWBX-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)[N+]#N)[N+](=O)[O-].[Cl-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Using the general procedure of Example 4, 13.6 grams (0.34 mole) of sodium hydroxide pellets were dissolved in 145 ml of methanol followed by the addition of 16.5 grams (0.05 mole) of 2,4-di-(α,α-dimethylbenzyl)phenol and an additional 20 ml of methanol. The resulting solution was cooled to 2° C. Meanwhile a solution of o-nitrobenzenediazonium chloride was prepared by diazotizing a mixture of 8.3 grams (0.06 mole) of o-nitroaniline and 17.3 grams of concentrated hydrochloric acid and 6 ml of water with a solution of 4.3 grams of sodium nitrite in 8 ml of water. The diazonium solution was added gradually to the alkaline solution over a two-hour period at 2° C. The resulting deep purple reaction mixture was stirred for 30 minutes at 2° C., and then acidified with 20 ml of glacial acetic acid.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
16.5 g
Type
reactant
Reaction Step Four
Quantity
8.3 g
Type
reactant
Reaction Step Five
Quantity
17.3 g
Type
reactant
Reaction Step Five
Quantity
4.3 g
Type
reactant
Reaction Step Five
Name
Quantity
8 mL
Type
solvent
Reaction Step Five
Name
Quantity
6 mL
Type
solvent
Reaction Step Five
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
145 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

To a 500 mL three-necked flask equipped with a mechanical stirrer are added 60 g of 2-nitroaniline and 134.2 g of concentrated hydrochloric acid. After heating to 65° C., 46 g of water is added after which the reactor is cooled to 0° C. Sodium nitrite (74.2 g, 40% aqueous solution) is slowly added to the slurry while maintaining a temperature of 0° C. The diazonium salt solution is filtered to give 290 g of solution which is stored at −15° C. for later use.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
134.2 g
Type
reactant
Reaction Step One
Quantity
74.2 g
Type
reactant
Reaction Step Two
Name
Quantity
46 g
Type
solvent
Reaction Step Three

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